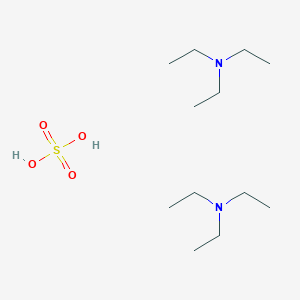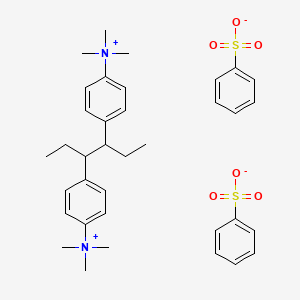
((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate: is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
準備方法
The synthesis of ((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate typically involves a multi-step process. The initial step often includes the formation of the diethylethylene bridge, followed by the introduction of the p-phenylene groups. The final step involves the addition of trimethylammonium groups and the formation of the dibenzenesulfonate salt. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Addition: The aliphatic components can participate in addition reactions with halogens or hydrogen.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which ((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar compounds include:
Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.
Glutaminase Inhibitor, Compound 968: Shares some structural similarities but has different biological activities.
Diethyl malonate: Another compound with ester groups, used in different chemical reactions.
Each of these compounds has unique properties and applications, highlighting the distinctiveness of ((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate.
特性
CAS番号 |
24397-06-6 |
|---|---|
分子式 |
C36H48N2O6S2 |
分子量 |
668.9 g/mol |
IUPAC名 |
benzenesulfonate;trimethyl-[4-[4-[4-(trimethylazaniumyl)phenyl]hexan-3-yl]phenyl]azanium |
InChI |
InChI=1S/C24H38N2.2C6H6O3S/c1-9-23(19-11-15-21(16-12-19)25(3,4)5)24(10-2)20-13-17-22(18-14-20)26(6,7)8;2*7-10(8,9)6-4-2-1-3-5-6/h11-18,23-24H,9-10H2,1-8H3;2*1-5H,(H,7,8,9)/q+2;;/p-2 |
InChIキー |
PTMQBNVKPNRIIF-UHFFFAOYSA-L |
正規SMILES |
CCC(C1=CC=C(C=C1)[N+](C)(C)C)C(CC)C2=CC=C(C=C2)[N+](C)(C)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
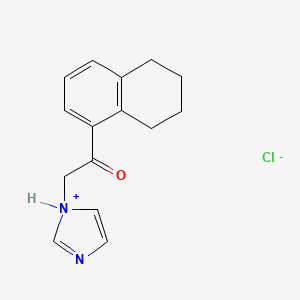
![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)
![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)
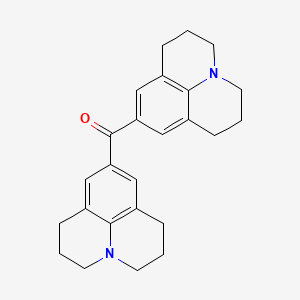
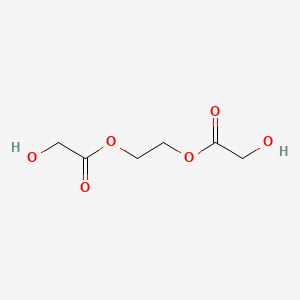
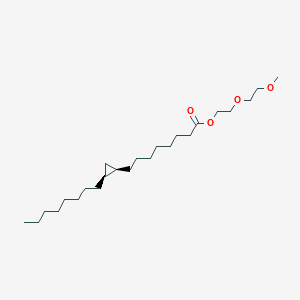
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)


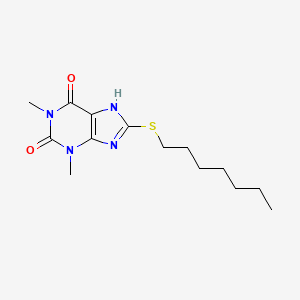
![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
